molecular formula C19H18N4O4 B613598 (2S,3S)-Fmoc-abu(3-n3)-oh CAS No. 131669-42-6

(2S,3S)-Fmoc-abu(3-n3)-oh

Cat. No.: B613598
CAS No.: 131669-42-6
M. Wt: 366,37 g/mole
InChI Key:
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Description

The compound (2S,3S)-Fmoc-abu(3-n3)-oh is a derivative of amino acids, specifically designed for use in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The (2S,3S) configuration indicates the stereochemistry of the molecule, which is crucial for its biological activity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Fmoc-abu(3-n3)-oh typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with sodium azide in a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Fmoc-abu(3-n3)-oh undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.

    Coupling Reactions: The Fmoc-protected amino group can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Fmoc Chloride: Used for protecting the amino group.

    Sodium Azide: Used for introducing the azido group.

    Triphenylphosphine: Used for reducing the azido group.

    DIC and HOBt: Used for coupling reactions in peptide synthesis.

Major Products Formed

    Fmoc-Protected Peptides: Formed through coupling reactions with other amino acids.

    Amine Derivatives: Formed through reduction of the azido group.

Scientific Research Applications

(2S,3S)-Fmoc-abu(3-n3)-oh is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-Fmoc-abu(3-n3)-oh: Contains an azido group and Fmoc protection.

    (2S,3S)-Fmoc-abu(3-nh2)-oh: Similar structure but with an amine group instead of an azido group.

    (2S,3S)-Boc-abu(3-n3)-oh: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the azido functional group. This allows for selective modifications and versatile applications in peptide synthesis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(2S,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-GTNSWQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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